REACTION_CXSMILES
|
C([NH:8][C:9]([C:11]1[C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[S:14][C:15]=1[OH:16])=[O:10])C1C=CC=CC=1.[H][H]>[Pd].C(O)C>[OH:16][C:15]1[S:14][C:13]2[CH:17]=[CH:18][CH:19]=[CH:20][C:12]=2[C:11]=1[C:9]([NH2:8])=[O:10]
|
Name
|
N-benzyl-2-hydroxybenzo(b)thiophene-3-carboxamide
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)C=1C2=C(SC1O)C=CC=C2
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
WASH
|
Details
|
the cake washed well with warm ethanol
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C2=C(S1)C=CC=C2)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |